molecular formula C16H19Cl2NO2 B4399204 N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B4399204
M. Wt: 328.2 g/mol
InChI Key: UUGMHJZLIFNFQQ-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is an organic compound that features both chloro and methoxy substituents on benzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzylamine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzylamine.

    Substitution: Formation of 5-azido-2-methoxybenzylamine or 5-thio-2-methoxybenzylamine.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of chloro and methoxy substituents on biological activity. It is also used in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy substituents influence the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride
  • 4-methoxybenzylamine
  • 5-chloro-2-methoxybenzyl alcohol

Uniqueness

N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to the presence of both chloro and methoxy substituents on the benzylamine structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2.ClH/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGMHJZLIFNFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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